3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid
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Overview
Description
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is a fluorinated organic compound characterized by its unique structure, which includes a benzodioxocine ring system with multiple fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable benzodioxocine precursor, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled temperatures and pressures to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxocine derivatives.
Scientific Research Applications
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers with unique properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid
- 1,2,4,5-tetrafluoro-3-methoxybenzene
- 3-fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is unique due to its benzodioxocine ring system, which is not commonly found in other fluorinated compounds. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specialized applications.
Properties
CAS No. |
2757999-74-7 |
---|---|
Molecular Formula |
C11H8F4O4 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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